PF-04457845 - 1020315-31-4

PF-04457845

Catalog Number: EVT-278953
CAS Number: 1020315-31-4
Molecular Formula: C23H20F3N5O2
Molecular Weight: 455.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-04457845 is under investigation in Fear Conditioning. PF-04457845 has been investigated for the treatment of Tourette Syndrome and Cannabis Dependence.

Anandamide (AEA)

  • Compound Description: Anandamide (AEA) is an endocannabinoid, an endogenous lipid neurotransmitter. It plays a role in regulating various physiological processes, including pain, appetite, mood, and memory. AEA is primarily degraded by FAAH. [, , , , , , , , , , , , , ]
  • Relevance: PF-04457845, by inhibiting FAAH, leads to increased levels of AEA in the brain. [, , , , , ] This elevation of AEA is believed to contribute to the therapeutic effects observed with PF-04457845 in preclinical models of pain, inflammation, and other conditions. [, , , , , ]

2-Arachidonoylglycerol (2-AG)

  • Compound Description: 2-Arachidonoylglycerol (2-AG) is another key endocannabinoid that binds to cannabinoid receptors and exerts various physiological effects. 2-AG is primarily degraded by monoacylglycerol lipase (MAGL). [, , , , , ]

Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA)

  • Compound Description: Palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are AEA-related N-acylethanolamines that exert anti-inflammatory and analgesic effects. [] They are also substrates of FAAH. []
  • Relevance: Similar to AEA, the levels of PEA and OEA are elevated in the kidneys of mice treated with PF-04457845, which may contribute to the renoprotective effects observed with this FAAH inhibitor. []

URB597

  • Compound Description: URB597 is another FAAH inhibitor that has been extensively studied in preclinical models. [, ]

BIA 10-2474

  • Compound Description: BIA 10-2474 is a FAAH inhibitor that unfortunately exhibited severe neurotoxicity in a Phase I clinical trial. [, , ]
  • Relevance: The tragic outcome of the BIA 10-2474 trial underscores the importance of thoroughly investigating the selectivity and safety profile of drug candidates, even within a class with previously established safety records. [, , ] Compared to BIA 10-2474, PF-04457845 demonstrates a more favorable safety profile in preclinical and clinical studies. [, , , , ]

JNJ-42165279

  • Compound Description: JNJ-42165279 is another mechanism-based FAAH inhibitor that, unlike BIA 10-2474, has shown a safe profile in human testing. []
  • Relevance: Similar to PF-04457845, JNJ-42165279's safety profile in clinical trials highlights the importance of careful drug design and selection within the FAAH inhibitor class. [] This suggests that certain structural features or pharmacological properties may contribute to the differential safety profiles observed among FAAH inhibitors.

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is a pro-inflammatory mediator that plays a role in pain and inflammation. It is synthesized from arachidonic acid by cyclooxygenase-2 (COX-2). [, ]
  • Relevance: While PF-04457845 inhibits AEA hydrolysis, it can lead to increased AEA metabolism through the COX-2 pathway, potentially resulting in elevated PGE2 levels. [] This highlights the complexity of the endocannabinoid system and the potential for counter-regulatory mechanisms. Co-administration of PF-04457845 with a COX-2 inhibitor, like LM4131, was shown to enhance the therapeutic effects in a neuropathic pain model, suggesting a strategy to mitigate this potential drawback. []

LM4131

  • Compound Description: LM4131 is a substrate-selective COX-2 inhibitor that reduces the production of pro-inflammatory prostaglandins. []
  • Relevance: Studies show that co-administration of PF-04457845 with LM4131 leads to greater therapeutic benefits compared to either compound alone in a neuropathic pain model. [] This finding suggests that combined targeting of FAAH and COX-2 may offer a more effective therapeutic strategy by both enhancing endocannabinoid levels and reducing pro-inflammatory mediator production.

N-Acyl Taurines (NATs)

  • Compound Description: N-acyl taurines (NATs) are a class of signaling lipids that are part of the expanded endocannabinoid system and have been implicated in various physiological processes. []
  • Relevance: Research suggests that PF-04457845, by inhibiting FAAH, can upregulate NATs in ALS models, potentially contributing to its neuroprotective effects. [] This finding expands the potential therapeutic applications of FAAH inhibitors beyond their traditional targets within the endocannabinoid system.
Source and Classification

PF-04457845 was developed by Pfizer Inc. as part of their research into fatty acid amide hydrolase inhibitors. It is classified under the category of urea derivatives, specifically designed to inhibit the aforementioned enzyme selectively. Its chemical structure allows it to penetrate the blood-brain barrier effectively, enhancing its potential use in neurological conditions.

Synthesis Analysis

The synthesis of PF-04457845 involves several key steps, primarily focusing on the construction of its urea moiety. The method typically employs standard organic synthesis techniques, including:

  1. Starting Materials: The synthesis begins with readily available aromatic amines and carbonyl compounds.
  2. Formation of Urea: The reaction between an isocyanate and an amine leads to the formation of the urea structure.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

A notable approach for synthesizing a radiolabeled variant, [11C-carbonyl]PF-04457845, utilized carbon dioxide fixation with a specific base, followed by HPLC purification. This method yielded a radiochemical purity exceeding 98% and was completed in approximately 25 minutes, demonstrating efficiency in producing clinically relevant amounts for preclinical studies .

Molecular Structure Analysis

The molecular structure of PF-04457845 can be described as follows:

  • Chemical Formula: C₁₄H₁₈F₃N₃O
  • Molecular Weight: 323.30 g/mol
  • Structural Features:
    • Contains a urea linkage which is essential for its inhibitory activity.
    • Substituents include trifluoromethyl groups that enhance lipophilicity and biological activity.

The compound's three-dimensional conformation allows it to interact specifically with the active site of fatty acid amide hydrolase, facilitating its function as an inhibitor.

Chemical Reactions Analysis

PF-04457845 primarily undergoes reactions typical of urea derivatives, including:

  1. Hydrolysis: Under certain conditions, PF-04457845 can hydrolyze to yield its constituent amines and carbonyls.
  2. Metabolism: In vivo studies have shown that PF-04457845 is metabolized into various metabolites, which can influence its pharmacokinetics and efficacy.

Studies indicate that approximately 73% of the parent compound remains intact in plasma after administration, suggesting a stable profile suitable for therapeutic use .

Mechanism of Action

PF-04457845 exerts its pharmacological effects through the inhibition of fatty acid amide hydrolase. By blocking this enzyme, PF-04457845 increases the levels of endogenous cannabinoids, leading to enhanced analgesic effects. Key points regarding its mechanism include:

  • Reversible Binding: The compound binds reversibly to the active site of fatty acid amide hydrolase.
  • Increased Endocannabinoid Levels: This inhibition results in elevated concentrations of anandamide and other fatty acid amides, which modulate pain and inflammation pathways.

In animal models, administration of PF-04457845 has shown significant pain relief lasting up to 24 hours post-dose .

Physical and Chemical Properties Analysis

PF-04457845 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water.
  • Lipophilicity: The log P value is approximately 3.48, indicating favorable lipophilic characteristics conducive to brain penetration .
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.

These properties are essential for determining its bioavailability and therapeutic efficacy.

Applications

PF-04457845 has significant potential applications in various fields:

  1. Pain Management: Its primary application lies in treating chronic pain conditions by modulating endocannabinoid levels.
  2. Neuroprotection: Due to its ability to penetrate the blood-brain barrier, it may also be explored for neuroprotective therapies in conditions such as neurodegenerative diseases.
  3. Research Tool: As a selective inhibitor of fatty acid amide hydrolase, it serves as an important tool for studying endocannabinoid signaling pathways.

Properties

CAS Number

1020315-31-4

Product Name

PF-04457845

IUPAC Name

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide

Molecular Formula

C23H20F3N5O2

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)

InChI Key

BATCTBJIJJEPHM-UHFFFAOYSA-N

SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

N-pyridazin-3-yl-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide
PF 04457845
PF-04457845
PF04457845

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.